molecular formula C9H15NS B13604154 Methyl[(5-propylthiophen-2-yl)methyl]amine CAS No. 90553-44-9

Methyl[(5-propylthiophen-2-yl)methyl]amine

Cat. No.: B13604154
CAS No.: 90553-44-9
M. Wt: 169.29 g/mol
InChI Key: KIWJRSMHIGHTRT-UHFFFAOYSA-N
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Description

Methyl[(5-propylthiophen-2-yl)methyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-propylthiophen-2-yl)methyl]amine typically involves the reaction of 5-propylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include dichloromethane and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-propylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(5-propylthiophen-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(5-propylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methylamine and propyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90553-44-9

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-methyl-1-(5-propylthiophen-2-yl)methanamine

InChI

InChI=1S/C9H15NS/c1-3-4-8-5-6-9(11-8)7-10-2/h5-6,10H,3-4,7H2,1-2H3

InChI Key

KIWJRSMHIGHTRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)CNC

Origin of Product

United States

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